(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a piperazine moiety. The ethyl carboxylate group on the piperazine enhances solubility, while the 3-methyl and thioxo groups on the thiazolidinone contribute to its electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S2/c1-3-29-19(28)24-10-8-23(9-11-24)16-13(12-14-18(27)22(2)20(30)31-14)17(26)25-7-5-4-6-15(25)21-16/h4-7,12H,3,8-11H2,1-2H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZQHRYVDIWSNB-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a novel compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the available literature on its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate thiazolidine derivatives and piperazine. The synthetic pathway often includes:
- Formation of thiazolidine derivatives.
- Coupling with pyrido[1,2-a]pyrimidine structures.
- Final esterification to yield the target compound.
Antimicrobial Activity
The compound exhibits significant antibacterial and antifungal properties. Research indicates that it demonstrates activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics such as ampicillin and streptomycin.
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.008 | 0.015 |
| Enterobacter cloacae | 0.004 | 0.008 |
| Candida albicans | 0.015 | 0.030 |
The most sensitive strains include Enterobacter cloacae, while E. coli shows higher resistance levels .
Antitumor Activity
In addition to its antimicrobial effects, (Z)-ethyl 4-(3...piperazine-1-carboxylate has shown promising results in various cancer cell lines. Studies have reported that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Structure–Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of this compound. For instance:
- The thiazolidine moiety contributes to enhanced interaction with bacterial cell membranes.
- The piperazine ring is crucial for binding affinity to biological targets, enhancing both antibacterial and antitumor activities.
Case Studies
Several studies have documented the efficacy of this compound in vitro and in vivo:
- In vitro studies demonstrated that the compound effectively inhibited the growth of various pathogenic bacteria and fungi at low concentrations .
- In vivo studies involving animal models indicated a reduction in tumor size when treated with this compound, suggesting its potential as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties . Research has shown that derivatives of thioxothiazolidin compounds exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, studies indicate that compounds similar to (Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate demonstrate minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ampicillin and streptomycin, making them promising candidates for treating resistant bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004–0.03 | Enterobacter cloacae |
| Compound 15 | 0.004–0.06 | Trichoderma viride |
| Control (Ampicillin) | 0.1–0.5 | Various |
Antifungal Properties
In addition to antibacterial effects, the compound exhibits antifungal activity . The antifungal efficacy is noted to be good to excellent, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating its potential use in treating fungal infections . The most sensitive strain identified was T. viride, while A. fumigatus showed higher resistance.
Structure–Activity Relationship Studies
Research into the structure–activity relationship (SAR) of thioxothiazolidin derivatives has provided insights into how modifications can enhance biological activity. For example, the presence of specific substituents on the thiazolidine ring can significantly influence antimicrobial potency . Such studies are crucial for guiding the design of new derivatives with improved efficacy and reduced side effects.
Potential in Cancer Therapy
Emerging studies suggest that compounds related to this compound may have applications in cancer therapy due to their ability to inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . This potential is being explored further in preclinical models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings :
In contrast, pyrazolo[4,3-d]pyrimidinones (e.g., ) exhibit distinct electronic profiles due to nitrogen positioning, making them potent phosphodiesterase inhibitors.
Piperazine vs. Piperidine: The piperazine-ethyl carboxylate in the target compound provides a protonatable nitrogen for salt formation, improving bioavailability compared to the piperidine analog .
Stereochemical Considerations :
- The Z-configuration is conserved across analogs, suggesting its necessity for maintaining planar geometry and optimal target binding. E-isomers (if formed) are likely less bioactive due to steric clashes .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction conditions (solvent, temperature, catalyst) and purification techniques. For example:
- Solvent Selection : Use ethanol or methylene chloride for cyclization reactions, as demonstrated in similar heterocyclic syntheses .
- Catalytic Systems : Employ iodine or trifluoroacetic acid (TFA) to accelerate azide-alkyne cycloadditions, enhancing regioselectivity .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high purity (>95%) .
- Reaction Monitoring : TLC or HPLC tracks intermediates to minimize side products .
Basic: What spectroscopic and analytical methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use and NMR (400–600 MHz) in deuterated solvents (e.g., CDCl) to confirm substituent positions and stereochemistry .
- IR Spectroscopy : Identify carbonyl (1650–1750 cm) and thioxo (1250–1350 cm) groups .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures for absolute configuration determination .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives/negatives .
- Theoretical Frameworks : Link results to established mechanisms (e.g., enzyme inhibition kinetics or receptor binding models) to contextualize outliers .
- Control Experiments : Include known inhibitors (e.g., coumarin derivatives) to validate assay sensitivity .
Advanced: What computational strategies are effective for studying this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using COMSOL Multiphysics or GROMACS .
- AI-Driven Optimization : Train neural networks on synthetic data to predict optimal reaction pathways .
Basic: How can solubility challenges be addressed during formulation for in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:water (1:9) or cyclodextrin complexes for aqueous compatibility .
- pH Adjustment : Protonate/deprotonate functional groups (e.g., piperazine) to enhance solubility in buffered solutions .
Advanced: What mechanistic insights exist for the thiazolidinone ring’s reactivity in this compound?
Methodological Answer:
- Thiol-Disulfide Exchange : The 2-thioxo group participates in redox reactions, influencing biological activity (e.g., glutathione interactions) .
- Electrophilic Substitution : The methylidene group undergoes Michael additions, as seen in pyrazolo-pyrimidine hybrids .
Basic: How to perform crystallographic analysis using SHELX software?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Structure Solution : SHELXD identifies heavy atoms via dual-space methods .
- Refinement : SHELXL applies restraints for thermal parameters and hydrogen bonding networks .
Advanced: How can AI-driven platforms enhance synthetic route design?
Methodological Answer:
- Automated Workflows : Integrate robotic synthesis with AI tools (e.g., Chemotion) for real-time reaction optimization .
- Predictive Modeling : Use COMSOL to simulate solvent effects and transition states .
Advanced: What pharmacokinetic modeling approaches are applicable for this compound?
Methodological Answer:
- ADME Prediction : Apply QSAR models to estimate absorption (e.g., Caco-2 permeability) and cytochrome P450 interactions .
- Compartmental Modeling : Use MATLAB or PK-Sim to simulate plasma concentration-time profiles .
Basic: How to assess stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >150°C) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
